molecular formula C19H28N4O2 B11367786 N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetamide

N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11367786
M. Wt: 344.5 g/mol
InChI Key: SCGLOPDIBIPJTN-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that features a morpholine ring, a benzodiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and an appropriate electrophile.

    Formation of the Acetamide Group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

    N-Butylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms with butyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring and benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

    Pharmacology: It can be used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzodiazole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The acetamide group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler compound with a morpholine ring and a methyl group.

    Benzodiazole derivatives: Compounds containing the benzodiazole moiety, which are known for their biological activity.

    Acetamide derivatives: Compounds with an acetamide group, often used in medicinal chemistry.

Uniqueness

N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C19H28N4O2/c1-3-4-9-21(2)19(24)15-23-17-8-6-5-7-16(17)20-18(23)14-22-10-12-25-13-11-22/h5-8H,3-4,9-15H2,1-2H3

InChI Key

SCGLOPDIBIPJTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCOCC3

Origin of Product

United States

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